3-Amino-1-methylindolizine-2-carbonitrile
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Description
“3-Amino-1-methylindolizine-2-carbonitrile” is a chemical compound with the molecular formula C10H9N3 and a molecular weight of 171.2 . It’s a versatile material with diverse applications in scientific research.
Physical and Chemical Properties The predicted density of this compound is 1.22±0.1 g/cm3, and its pKa is predicted to be 0.56±0.70 .
Scientific Research Applications
Medicinal Chemistry
Indolizine derivatives are known for their potential biological activities. They have been studied for their use in drug development due to their ability to bind with high affinity to multiple receptors . This suggests that “3-Amino-1-methylindolizine-2-carbonitrile” could potentially be explored for its medicinal properties.
Material Science
Some indolizine derivatives exhibit excellent fluorescence properties and can be used as organic fluorescent molecules for biological and material applications . This indicates a possibility that “3-Amino-1-methylindolizine-2-carbonitrile” might be useful in developing materials with specific optical properties.
Synthetic Methodology
The synthesis of indolizines is continuously improving, with these compounds playing a key role in both medicinal and materials chemistry . “3-Amino-1-methylindolizine-2-carbonitrile” could be involved in novel synthetic routes or as an intermediate in complex chemical syntheses.
properties
IUPAC Name |
3-amino-1-methylindolizine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-7-8(6-11)10(12)13-5-3-2-4-9(7)13/h2-5H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJNLJBXSXJBFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CN2C(=C1C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-methylindolizine-2-carbonitrile |
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